molecular formula C14H11ClN2O2S B11539281 S-{2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl} benzenecarbothioate

S-{2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl} benzenecarbothioate

Cat. No.: B11539281
M. Wt: 306.8 g/mol
InChI Key: GPPJXGRVQBXUBQ-UHFFFAOYSA-N
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Description

2-(BENZOYLSULFANYL)-N-(5-CHLOROPYRIDIN-2-YL)ACETAMIDE is an organic compound that features a benzoylsulfanyl group attached to an acetamide backbone, with a 5-chloropyridin-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZOYLSULFANYL)-N-(5-CHLOROPYRIDIN-2-YL)ACETAMIDE typically involves the following steps:

    Formation of the Benzoylsulfanyl Intermediate: The benzoylsulfanyl group can be introduced through the reaction of benzoyl chloride with a thiol compound under basic conditions.

    Coupling with 5-Chloropyridin-2-ylamine: The intermediate is then coupled with 5-chloropyridin-2-ylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(BENZOYLSULFANYL)-N-(5-CHLOROPYRIDIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(BENZOYLSULFANYL)-N-(5-CHLOROPYRIDIN-2-YL)ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or unique electronic characteristics.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving sulfur-containing compounds.

Mechanism of Action

The mechanism of action of 2-(BENZOYLSULFANYL)-N-(5-CHLOROPYRIDIN-2-YL)ACETAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The benzoylsulfanyl group can interact with biological targets through hydrogen bonding, hydrophobic interactions, and covalent bonding, depending on the target’s nature.

Comparison with Similar Compounds

Similar Compounds

    2-(BENZOYLSULFANYL)-N-(4-CHLOROPYRIDIN-2-YL)ACETAMIDE: Similar structure but with a different position of the chlorine atom on the pyridine ring.

    2-(BENZOYLSULFANYL)-N-(5-FLUOROPYRIDIN-2-YL)ACETAMIDE: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

2-(BENZOYLSULFANYL)-N-(5-CHLOROPYRIDIN-2-YL)ACETAMIDE is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and interaction with biological targets. The combination of the benzoylsulfanyl group with the 5-chloropyridin-2-yl moiety provides a distinct set of chemical properties that can be leveraged in various applications.

Properties

Molecular Formula

C14H11ClN2O2S

Molecular Weight

306.8 g/mol

IUPAC Name

S-[2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl] benzenecarbothioate

InChI

InChI=1S/C14H11ClN2O2S/c15-11-6-7-12(16-8-11)17-13(18)9-20-14(19)10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17,18)

InChI Key

GPPJXGRVQBXUBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)SCC(=O)NC2=NC=C(C=C2)Cl

Origin of Product

United States

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